REACTION_CXSMILES
|
C(=O)([O-])[O-].[Na+].[Na+].[CH:7]([S:10]([C:13]1[CH:18]=[CH:17][C:16]([C:19]2[N:24]=[C:23]([C:25]#[C:26][Si](C)(C)C)[CH:22]=[N:21][CH:20]=2)=[CH:15][CH:14]=1)(=[O:12])=[O:11])([CH3:9])[CH3:8]>CO.CCOC(C)=O.O>[C:25]([C:23]1[CH:22]=[N:21][CH:20]=[C:19]([C:16]2[CH:17]=[CH:18][C:13]([S:10]([CH:7]([CH3:9])[CH3:8])(=[O:12])=[O:11])=[CH:14][CH:15]=2)[N:24]=1)#[CH:26] |f:0.1.2|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
2-[6-(4-isopropylsulfonylphenyl)pyrazin-2-yl]ethynyl-trimethyl-silane
|
Quantity
|
191 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)S(=O)(=O)C1=CC=C(C=C1)C1=CN=CC(=N1)C#C[Si](C)(C)C
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the reaction was stirred at ambient temperature for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with EtOAc
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C1=NC(=CN=C1)C1=CC=C(C=C1)S(=O)(=O)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 149 mg | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |